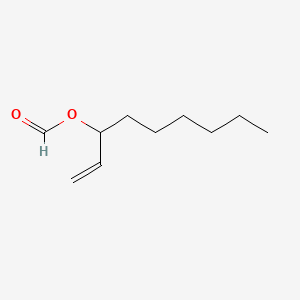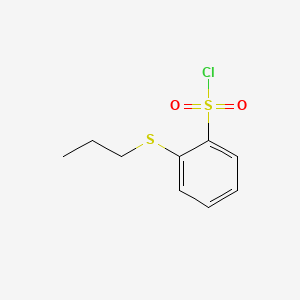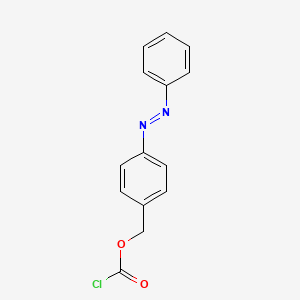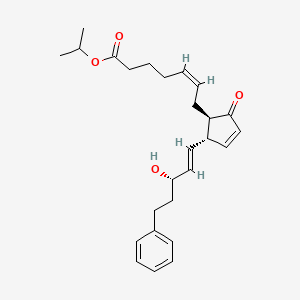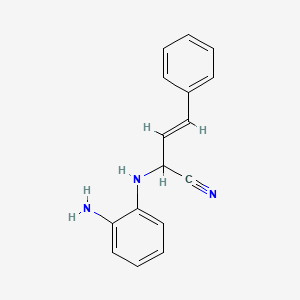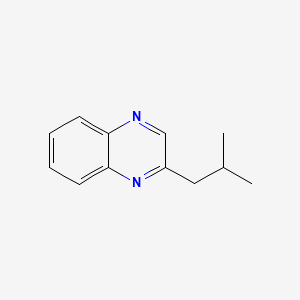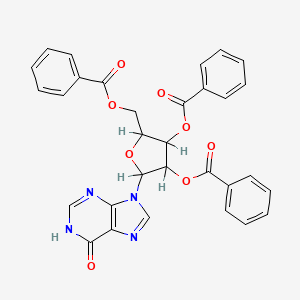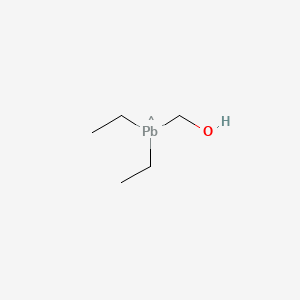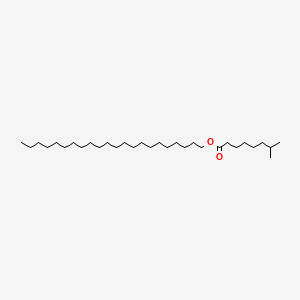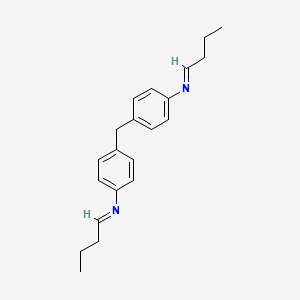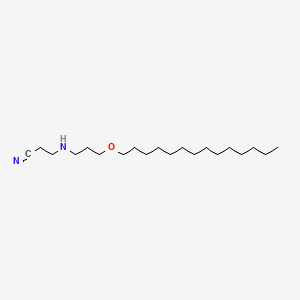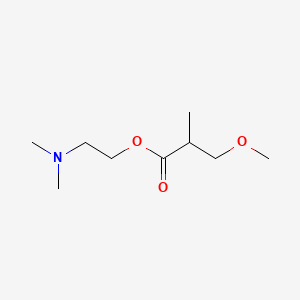
2-(Dimethylamino)ethyl 3-methoxyisobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be achieved through various synthetic routes. One common method involves the esterification of 3-methoxyisobutyric acid with 2-(dimethylamino)ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
2-(Dimethylamino)ethyl 3-methoxyisobutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
科学研究应用
2-(Dimethylamino)ethyl 3-methoxyisobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery and controlled release systems.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions enable the compound to exert its effects in various applications, such as drug delivery and polymer formation .
相似化合物的比较
2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound is also used in polymer synthesis and has similar functional groups but differs in its methacrylate moiety.
3-Methoxyisobutyric acid: This is a precursor in the synthesis of this compound and shares the methoxyisobutyric acid structure.
2-(Dimethylamino)ethanol: This compound is another precursor and has similar dimethylamino and ethanol functional groups
This compound stands out due to its unique combination of functional groups, making it versatile for various applications in research and industry.
属性
CAS 编号 |
86177-97-1 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO3/c1-8(7-12-4)9(11)13-6-5-10(2)3/h8H,5-7H2,1-4H3 |
InChI 键 |
WWVAJZVBKDVYLH-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)C(=O)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



